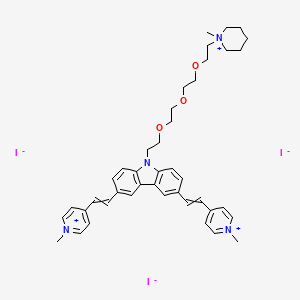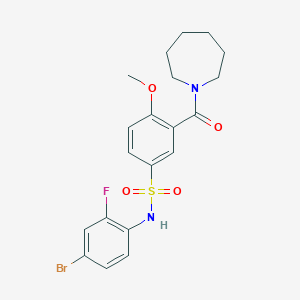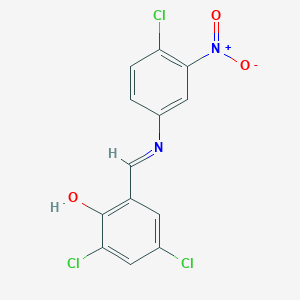![molecular formula C32H32N2O6 B12468908 2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)
2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6550(1),?0?,(1)(3)0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE is a complex organic compound with a unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE typically involves multi-step organic reactions. The process starts with the preparation of the ethoxyphenyl derivatives, followed by cyclization reactions to form the pentacyclic core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents would be optimized to increase yield and purity. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact mechanism would depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-DIMETHYL-11,16-DIOXAPENTACYCLO[6.5.5.0(1,6).0(9,13).0(14,18)]OCTADEC-6-ENE-10,12,15,17-TETRONE
- Other pentacyclic compounds with similar structural motifs
Uniqueness
11,16-BIS(2-ETHOXYPHENYL)-11,16-DIAZAPENTACYCLO[6.5.5.0(1),?.0?,(1)(3).0(1)?,(1)?]OCTADEC-6-ENE-10,12,15,17-TETRONE is unique due to the presence of ethoxyphenyl groups and the specific arrangement of its pentacyclic core. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C32H32N2O6 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
11,16-bis(2-ethoxyphenyl)-11,16-diazapentacyclo[6.5.5.01,6.09,13.014,18]octadec-6-ene-10,12,15,17-tetrone |
InChI |
InChI=1S/C32H32N2O6/c1-3-39-22-14-7-5-12-20(22)33-28(35)24-19-17-18-11-9-10-16-32(18,26(24)30(33)37)27-25(19)29(36)34(31(27)38)21-13-6-8-15-23(21)40-4-2/h5-8,12-15,17,19,24-27H,3-4,9-11,16H2,1-2H3 |
Clé InChI |
DNIMYOWRCCDZMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1N2C(=O)C3C4C=C5CCCCC5(C3C2=O)C6C4C(=O)N(C6=O)C7=CC=CC=C7OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]butanamide](/img/structure/B12468827.png)

![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B12468837.png)
![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12468877.png)
![(2Z)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12468895.png)
![Propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B12468900.png)
![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)
![N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B12468921.png)
![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)
